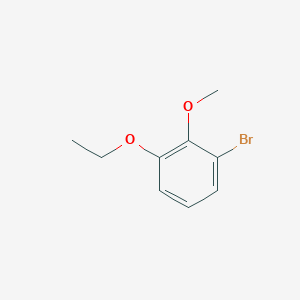

1-Bromo-3-ethoxy-2-methoxybenzene

Beschreibung

1-Bromo-3-ethoxy-2-methoxybenzene (CAS: 1269479-63-1) is a brominated aromatic compound featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 3- and 2-positions, respectively, with a bromine atom at the 1-position. This compound is structurally significant in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and advanced materials due to its reactive bromine site and electron-donating alkoxy groups.

Synthesis: The compound can be synthesized via nucleophilic substitution or etherification reactions. A general method involves reacting phenol derivatives with 1,2-dibromoethane in the presence of anhydrous K₂CO₃ in acetonitrile at elevated temperatures . For example, 1-(2-bromoethoxy)-benzene derivatives are synthesized using this protocol, which can be adapted for introducing ethoxy and methoxy groups through stepwise alkylation .

Eigenschaften

IUPAC Name |

1-bromo-3-ethoxy-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZAVLKKQYRSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of 1-Bromo-3-ethoxy-2-methoxybenzene typically involves the bromination of 3-ethoxy-2-methoxybenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The ethoxy and methoxy groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-ethoxy-2-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties.

Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.

Chemical Biology: It is used in studies involving the modification of biological molecules.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-ethoxy-2-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups can also influence the reactivity and stability of the compound by donating electron density to the ring.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The presence of nitro (NO₂) or chloro (Cl) substituents (e.g., in CAS 1224629-07-5 and 183802-98-4) increases electrophilicity, making these compounds more reactive in substitution reactions compared to the ethoxy/methoxy-substituted target compound .

- Steric Effects : Bulkier substituents, such as hexyloxy groups in 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1956379-93-3), reduce reaction rates in cross-coupling due to steric hindrance .

- Solubility: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas methyl or fluoro substituents (e.g., in CAS 33839-11-1) decrease polarity, favoring solubility in non-polar media .

Table 2: Reactivity Comparison in Common Reactions

Mechanistic Insights :

- The ethoxy and methoxy groups in the target compound donate electrons via resonance, deactivating the ring toward electrophilic substitution but activating it toward nucleophilic pathways under specific conditions .

- Fluorine substituents (e.g., in CAS 121219-03-2) withdraw electrons inductively, creating an electron-deficient aromatic ring that resists nucleophilic attack .

Spectral and Physical Properties

Table 3: NMR Chemical Shifts (δ, ppm) Comparison

Notes:

Biologische Aktivität

1-Bromo-3-ethoxy-2-methoxybenzene is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis methods, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Bromo-3-ethoxy-2-methoxybenzene is , with a molar mass of approximately 273.12 g/mol. The compound features a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis of 1-Bromo-3-ethoxy-2-methoxybenzene can be achieved through various methods, typically involving the bromination of 3-ethoxy-2-methoxybenzene. A common synthetic route is as follows:

- Starting Material : 3-Ethoxy-2-methoxybenzene.

- Reagent : Bromine ().

- Reaction :

- Conditions : The reaction is usually conducted in an organic solvent under controlled temperatures to maximize yield.

Enzyme Interaction

1-Bromo-3-ethoxy-2-methoxybenzene has been identified as a substrate for various cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play critical roles in drug metabolism and the biotransformation of xenobiotics.

| Enzyme | Role | Impact |

|---|---|---|

| CYP1A2 | Drug metabolism | Influences pharmacokinetics |

| CYP2D6 | Drug metabolism | Affects efficacy and toxicity |

Pharmacological Potential

Preliminary studies suggest that 1-Bromo-3-ethoxy-2-methoxybenzene may exhibit:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use in developing new antibiotics.

- Anti-inflammatory Properties : Interaction studies suggest it may inhibit pro-inflammatory cytokines, offering therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Several research studies have investigated the biological activity of compounds structurally related to 1-Bromo-3-ethoxy-2-methoxybenzene:

-

Study on Antimicrobial Activity :

- Researchers evaluated the efficacy of halogenated phenolic compounds against resistant bacterial strains.

- Results indicated that compounds similar to 1-Bromo-3-ethoxy-2-methoxybenzene exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Inflammation Inhibition Study :

- A study assessed the impact of various methoxy-substituted phenols on cytokine production in vitro.

- Findings revealed that these compounds could reduce interleukin levels, suggesting their potential role in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.